molecular formula C7H7FN2O3S B1438116 2-Fluoro-5-sulfamoylbenzamide CAS No. 1094550-78-3

2-Fluoro-5-sulfamoylbenzamide

Cat. No. B1438116
CAS RN: 1094550-78-3
M. Wt: 218.21 g/mol
InChI Key: XFEZWXUJMGSLLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-5-sulfamoylbenzamide is a chemical compound with the empirical formula C7H7FN2O3S . It has a molecular weight of 218.21 .


Molecular Structure Analysis

The SMILES string of 2-Fluoro-5-sulfamoylbenzamide is O=S(C1=CC(C(N)=O)=C(F)C=C1)(N)=O . The InChI is 1S/C7H7FN2O3S/c8-6-2-1-4(14(10,12)13)3-5(6)7(9)11/h1-3H,(H2,9,11)(H2,10,12,13) .


Physical And Chemical Properties Analysis

2-Fluoro-5-sulfamoylbenzamide is a solid . More detailed physical and chemical properties are not available at this time.

Scientific Research Applications

Iron-Catalyzed, Fluoroamide-Directed C-H Fluorination

A study by Groendyke, AbuSalim, and Cook (2016) highlights the role of 2-Fluoro-5-sulfamoylbenzamide in iron-catalyzed, amide-directed fluorination processes. This involves the chemoselective transfer of fluorine to produce fluorides, demonstrating a broad substrate scope and tolerance for various functional groups. It’s a notable contribution to the field of organic synthesis, especially in the development of fluoro-containing compounds without relying on noble metals (Groendyke, AbuSalim, & Cook, 2016).

Fluorinated Sulfoximines: Synthesis and Applications

Xiao Shen and Jinbo Hu (2014) explored the synthesis and application of α-fluoro sulfoximines, which include compounds similar to 2-Fluoro-5-sulfamoylbenzamide. These compounds have unique chemical behaviors and are used in various organic reactions. This research also extends to their potential applications in material science and pharmaceuticals, demonstrating the versatility of fluoro-containing compounds in multiple scientific domains (Shen & Hu, 2014).

Synthesis of Nucleoside Antibiotic Nucleocidin

In the synthesis of nucleocidin, a nucleoside antibiotic, Jenkins, Verheyden, and Moffatt (1976) utilized a process that involved the formation of 4’-fluoro-5’-iodo nucleosides, leading to the production of sulfamoyl esters. This research highlights the importance of fluoroamide compounds like 2-Fluoro-5-sulfamoylbenzamide in the development of antibiotics and their potential use in medical research (Jenkins, Verheyden, & Moffatt, 1976).

Sigma Receptor Ligands for PET Imaging

Research by Dence, John, Bowen, and Welch (1997) on fluorinated halobenzamides, closely related to 2-Fluoro-5-sulfamoylbenzamide, has been significant in developing high-affinity sigma receptor ligands. These ligands are crucial in positron emission tomography (PET) imaging, illustrating the importance of such compounds in diagnostic and research imaging in medicine (Dence, John, Bowen, & Welch, 1997).

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . It is classified as non-combustible solids .

properties

IUPAC Name

2-fluoro-5-sulfamoylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O3S/c8-6-2-1-4(14(10,12)13)3-5(6)7(9)11/h1-3H,(H2,9,11)(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFEZWXUJMGSLLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-sulfamoylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-5-sulfamoylbenzamide
Reactant of Route 2
2-Fluoro-5-sulfamoylbenzamide
Reactant of Route 3
Reactant of Route 3
2-Fluoro-5-sulfamoylbenzamide
Reactant of Route 4
Reactant of Route 4
2-Fluoro-5-sulfamoylbenzamide
Reactant of Route 5
Reactant of Route 5
2-Fluoro-5-sulfamoylbenzamide
Reactant of Route 6
Reactant of Route 6
2-Fluoro-5-sulfamoylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.